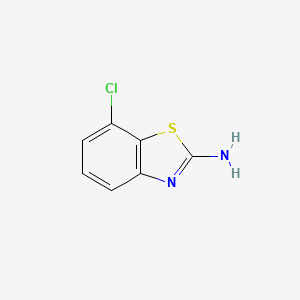

7-Chloro-2-aminobenzothiazole

Descripción

Overview of Benzothiazole (B30560) Chemistry and Biological Significance

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netjddtonline.info This structural motif is found in numerous natural and synthetic compounds and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. scispace.compcbiochemres.com The versatility of the benzothiazole nucleus allows for the synthesis of a vast number of derivatives with a broad spectrum of pharmacological activities. pcbiochemres.comhep.com.cn

The biological significance of benzothiazole derivatives is extensive, with research demonstrating their potential as:

Anticancer agents: Many benzothiazole compounds have shown potent antitumor activities. scispace.comhep.com.cn

Antimicrobial agents: The benzothiazole scaffold is a key component in many antibacterial and antifungal compounds. scispace.compcbiochemres.com

Anti-inflammatory agents: Certain derivatives exhibit significant anti-inflammatory properties. pcbiochemres.comjchemrev.com

Antiviral agents: Research has highlighted the potential of benzothiazoles in combating viral infections. scispace.com

Other therapeutic areas: The applications of benzothiazoles extend to antidiabetic, anticonvulsant, antitubercular, and analgesic agents. scispace.compcbiochemres.com

The diverse biological activities of benzothiazoles have made them a focal point of drug discovery and development, with several benzothiazole-containing drugs currently in clinical use, such as Riluzole and Pramipexole. crimsonpublishers.com

Specific Context of 7-Chloro-2-aminobenzothiazole within Benzothiazole Research

This compound is a specific derivative of benzothiazole that has garnered attention as a key intermediate in the synthesis of more complex and biologically active molecules. The presence of the chloro group at the 7-position and the amino group at the 2-position provides reactive sites for further chemical modifications, allowing for the creation of diverse molecular libraries. researchgate.netresearchgate.net

Research has demonstrated the utility of this compound in the development of novel compounds with a range of potential therapeutic applications. For instance, it has been used as a starting material for the synthesis of:

Anthelmintic agents: Derivatives of this compound have been synthesized and evaluated for their activity against parasitic worms. derpharmachemica.com

Antifungal agents: New acetanilide (B955) derivatives synthesized from this compound have shown promising antifungal activity. researchgate.net

Anticancer agents: A derivative, 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine, has been shown to inhibit the growth of non-small cell lung cancer cell lines. ekb.eg

Enzyme inhibitors: Benzothiazole derivatives, including those that can be synthesized from this compound, have been investigated as tyrosinase inhibitors, which have applications in cosmetics and medicine. bohrium.com

The synthesis of these derivatives often involves the reaction of the amino group of this compound with various electrophiles to form new chemical entities with enhanced biological properties.

Research Gaps and Future Directions for this compound

While this compound is well-established as a valuable synthetic intermediate, there are several areas where further research could yield significant advancements.

Exploration of Intrinsic Biological Activity: Much of the current research focuses on using this compound as a building block. More in-depth studies on the intrinsic biological activities of the compound itself could reveal novel therapeutic properties.

Development of "Green" Synthesis Methods: The development of more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives is an ongoing area of interest. mdpi.com

Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives of this compound could lead to the discovery of compounds with improved potency and selectivity for various biological targets. bohrium.com

Investigation of Metal Complexes: The coordination of this compound and its derivatives to metal ions can lead to the formation of complexes with unique structural and biological properties, an area that remains ripe for exploration. researchgate.net

In-depth Mechanistic Studies: For the derivatives of this compound that show promising biological activity, detailed studies to elucidate their mechanisms of action are crucial for their further development as therapeutic agents.

Future research in these areas will undoubtedly continue to expand the role of this compound in medicinal chemistry and drug discovery.

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMIQSNEKFGKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174272 | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-01-4 | |

| Record name | 7-Chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TS6N372WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Chloro 2 Aminobenzothiazole

Historical Synthetic Routes to 2-Aminobenzothiazoles

The foundational methods for the synthesis of the 2-aminobenzothiazole (B30445) scaffold were developed in the late 19th and early 20th centuries. These routes, while historically significant, often have limitations regarding substrate scope and reaction conditions.

One of the most classical and widely recognized methods is the Hugershoff synthesis , first described in 1901. This reaction involves the oxidative cyclization of N-arylthioureas. Typically, an appropriately substituted aniline (B41778) is reacted with a thiocyanate (B1210189) salt to form the corresponding N-arylthiourea, which is then treated with an oxidizing agent, classically liquid bromine in chloroform (B151607) or acetic acid, to induce cyclization and form the 2-aminobenzothiazole ring.

Another key historical approach is the reaction of anilines with potassium thiocyanate and bromine in acetic acid. This method is particularly effective for 4-substituted anilines, leading to 6-substituted 2-aminobenzothiazoles. However, its utility is limited for anilines that are unsubstituted at the para-position, as this can lead to undesired side reactions like thiocyanation of the aromatic ring.

A significant drawback of these early methods, particularly the Hugershoff synthesis when applied to meta-substituted anilines, is the potential formation of isomeric mixtures. For example, the cyclization of a 3-substituted phenylthiourea (B91264) can yield both the 5- and 7-substituted 2-aminobenzothiazole derivatives, complicating purification and reducing the yield of the desired isomer. These classical methods, while fundamental, often require harsh reagents and can lack regioselectivity, paving the way for the development of more controlled and efficient modern synthetic strategies.

Contemporary and Optimized Synthesis of 7-Chloro-2-aminobenzothiazole

Modern synthetic efforts have focused on overcoming the limitations of historical routes by improving regioselectivity, reaction efficiency, and environmental sustainability. For the specific synthesis of this compound, the choice of starting material is crucial to ensure the chlorine atom is positioned correctly. The key precursor for this is 3-chloroaniline (B41212).

The most common contemporary route to this compound is a multi-step pathway that begins with the thiocyanation of 3-chloroaniline. This process typically involves reacting 3-chloroaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent.

A widely used method involves the in-situ generation of thiocyanogen (B1223195) ((SCN)₂) by reacting a thiocyanate salt with bromine in a suitable solvent like glacial acetic acid. The reaction is carefully controlled at low temperatures (typically below 0°C) during the addition of bromine to prevent side reactions. After the initial reaction, the mixture is stirred for an extended period to allow for the cyclization to occur. This electrophilic substitution reaction directs the thiocyanate group to the position ortho to the amino group, followed by intramolecular cyclization to form the thiazole (B1198619) ring. The use of 3-chloroaniline as the starting material ensures the formation of the 7-chloro isomer.

Formation of N-(3-chlorophenyl)thiourea: 3-chloroaniline is reacted with a thiocyanate source.

Oxidative Cyclization: The intermediate thiourea (B124793) undergoes ring closure to form this compound.

This pathway offers a reliable and scalable method for producing the target compound with good yields.

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These approaches combine multiple reaction steps into a single process without isolating intermediates. For the synthesis of 2-aminobenzothiazoles, one-pot methods often involve the reaction of an aniline derivative, a thiocyanate source, and an oxidizing agent in a single reaction vessel.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. This includes the use of less hazardous reagents, alternative energy sources, and greener solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-aminobenzothiazole derivatives, including the 7-chloro substituted variant, has been successfully achieved using microwave-assisted methods. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the cyclization of 3-chloro-4-fluoro phenylamine has been performed using a modified microwave oven, demonstrating the utility of this technology in synthesizing related structures.

Catalyst-Free Synthesis in Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efficient tandem reactions of isothiocyanates with 2-aminothiophenols have been developed in water without the need for any catalyst, showcasing a significant advancement in the eco-friendly synthesis of 2-aminobenzothiazoles. While not directly demonstrated for the 7-chloro derivative from 3-chloroaniline, these principles point towards future green synthetic designs.

Use of Greener Catalysts: Research has also explored the use of more sustainable catalysts, such as iron salts (e.g., FeCl₃), to promote the synthesis of 2-aminobenzothiazoles in aqueous media. These methods aim to replace hazardous reagents and solvents with more environmentally friendly alternatives.

The table below summarizes various reaction conditions reported for the synthesis of substituted 2-aminobenzothiazoles, illustrating the trend towards more optimized and greener methodologies.

| Methodology | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional (Hugershoff type) | 3-Chloroaniline, KSCN | Bromine | Glacial Acetic Acid | 0°C to Room Temp | ~75% | |

| Microwave-Assisted | 3-Chloro-4-fluoro phenylamine, Hydrazine (B178648) Hydrate | - | - | Microwave Irradiation | Higher than conventional | |

| Green (Catalyst-Free) | Isothiocyanates, 2-Aminothiophenols | None | Water | Room Temp | Good yields | |

| Green (Iron-Catalyzed) | 2-Iodoaniline, Isothiocyanate | FeCl₃ | Water | - | - |

Synthesis of Key Precursors for this compound

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors.

3-Chloroaniline: This is the primary aromatic precursor. It can be synthesized from benzene (B151609) through a multi-step process. A common route involves the nitration of benzene to form nitrobenzene (B124822), followed by chlorination. The chlorination of nitrobenzene typically yields a mixture of isomers, with meta-chloronitrobenzene being a significant product due to the meta-directing effect of the nitro group. Finally, the nitro group of 3-chloronitrobenzene is reduced to an amino group using reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation to yield 3-chloroaniline.

N-(3-chlorophenyl)thiourea: This intermediate is often formed in situ but can also be synthesized separately. It is typically prepared by the reaction of 3-chloroaniline with an isothiocyanate or by reacting 3-chloroaniline with a salt like ammonium thiocyanate. For example, reacting 3-chloroaniline with benzoyl isothiocyanate can produce N-benzoyl-N'-(3-chlorophenyl)thiourea, which can then be processed further.

The purity of these precursors is paramount as impurities can lead to the formation of undesired side products, complicating the purification of the final this compound.

Purification and Characterization Techniques in Synthesis

Following the synthesis, a robust purification and characterization process is essential to ensure the identity and purity of the this compound.

Purification:

Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent or solvent mixture is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble. For 2-aminobenzothiazole derivatives, solvents like ethanol (B145695) or benzene-ethanol mixtures are often used.

Chromatography: Column chromatography is another powerful technique for purification, especially when dealing with isomeric mixtures or closely related impurities. A solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase are used to separate components based on their differential adsorption and elution.

Characterization: A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Melting Point: A sharp and specific melting point is a good indicator of the purity of a crystalline solid.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching for the amino group, C=N stretching within the thiazole ring, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed structure. ¹H NMR provides information about the number and environment of protons, helping to confirm the substitution pattern on the benzene ring. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, S, Cl) in the compound, which can be compared with the calculated theoretical values to verify the empirical formula.

Through the application of these modern synthetic, purification, and characterization techniques, high-purity this compound can be reliably produced for various research and industrial applications.

Spectroscopic Methods (e.g., IR, 1H NMR, 13C NMR, Mass Spectrometry)

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound shows distinct absorption bands corresponding to the N-H bonds of the primary amine and vibrations of the aromatic ring structure.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| N-H Stretching | 3395, 3262 |

| C=N Stretching | 1633 |

| Aromatic C=C Stretching | 1535 |

| Data sourced from nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The signals for the aromatic protons and the amine protons are observed at specific chemical shifts. The signal for the amino group protons (NH₂) can be mobile, with its chemical shift varying depending on the solvent used. researchgate.net For instance, in CDCl₃, the NH₂ signal appears around 5.70 ppm, while in acetone-d₆, it is observed at 7.10 ppm. researchgate.net

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 | t | 7.9 |

| Aromatic-H | 7.26 | dd | 1.0 and 7.9 |

| Aromatic-H | 7.48 | dd | 1.0 and 7.9 |

| NH₂ | 5.70 | br s | - |

| Data sourced from researchgate.netnih.gov |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in its structure. researchgate.net

| Carbon | Chemical Shift (δ, ppm) in MeOD |

| C | 114.4 |

| C | 119.5 |

| C | 124.1 |

| C | 125.2 |

| C | 128.9 |

| C | 151.5 |

| C | 166.8 |

| Data sourced from nih.gov |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. The analysis of this compound shows a molecular ion peak corresponding to its calculated molecular weight. researchgate.net

| Technique | Calculated m/z | Found m/z |

| HRMS (ESI) | 184.9940 | 184.9933 |

| GC-MS | - | 184 (M⁺) |

| Data sourced from researchgate.netnih.gov |

Chromatographic Techniques (e.g., TLC, GC)

Chromatographic methods are essential for monitoring reaction progress, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a common technique used to monitor the progress of the synthesis of 2-aminobenzothiazole derivatives. saspublishers.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized, often under UV light or with a staining agent. saspublishers.com

Gas Chromatography (GC): Gas chromatography is employed to assess the purity of the synthesized this compound. A pure sample will ideally show a single peak in the gas chromatogram. researchgate.net GC analysis has been used to confirm the purity of the compound after synthesis and recrystallization, showing a single prominent signal. researchgate.net This technique can be coupled with mass spectrometry (GC-MS) for definitive identification of the compound corresponding to the peak. beilstein-journals.org

Column Chromatography: For purification, column chromatography is a standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through to separate the desired compound from impurities. beilstein-journals.org

Structure Activity Relationship Sar Studies of 7 Chloro 2 Aminobenzothiazole Derivatives

Impact of Chlorine Substitution at Position 7 on Biological Activity

The presence and position of halogen substituents on the benzothiazole (B30560) ring can significantly influence the biological activity of the resulting derivatives. The chlorine atom, being an electron-withdrawing group, can alter the electron density of the aromatic system, impacting how the molecule interacts with biological targets.

Research has shown that the introduction of a chlorine atom at various positions of the benzothiazole ring can enhance biological activities. For instance, in a series of benzothiazole-pyrimidine derivatives, the substitution of a hydrogen atom with a chlorine atom at the para position of an aryl moiety attached to the pyrimidine (B1678525) ring resulted in a significant increase in antibacterial activity. arabjchem.org Specifically, the unsubstituted compound showed activity at 100 μg/ml against P. aeruginosa, whereas the p-chloro substituted analog was active in the range of 25–50 μg/ml against all tested organisms. arabjchem.org Similarly, an ortho-chloro substitution also conferred comparable high activity. arabjchem.org

In the context of anticancer activity, the position of the chlorine atom is crucial. Studies on 2-aminobenzothiazole (B30445) derivatives have indicated that substitutions at positions 5 or 4 with electron-withdrawing groups like chlorine can lead to a significant increase in anti-inflammatory activity. rsc.org Furthermore, a study on N, N-disubstituted 2-aminobenzothiazoles revealed that moving the chloro group from the 6- to the 5-position did not significantly affect the potent antibacterial activity against S. aureus, but removing the chlorine atom led to a two- to three-fold loss in activity. nih.gov

Role of the Amino Group at Position 2 in SAR

The 2-amino group on the benzothiazole scaffold is a critical functional group that plays a pivotal role in the molecule's biological activity and serves as a key site for synthetic modification. nih.govnih.gov This amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

The reactivity of the 2-amino group allows for a wide range of derivatization strategies, including N-functionalization, which can lead to compounds with enhanced potency and selectivity. acs.org For example, N-acylation and N-alkylation of 2-aminobenzothiazoles have produced novel agents that suppress the generation of prostaglandin (B15479496) E2. grafiati.com The ability of the 2-amino group to be tethered to various structural fragments or to form fused heterocycles is a cornerstone of the medicinal chemistry of benzothiazoles. nih.gov

The importance of the 2-amino group is underscored by SAR studies. In many series of benzothiazole derivatives, the presence of the 2-amino group, or a suitably substituted version of it, is essential for activity. For instance, in a study of prop-2-eneamido, thiazole (B1198619), and 1-acetyl-pyrazolin derivatives of aminobenzothiazoles, the nature of the substituent at the 2-position of the aminobenzothiazole was found to be sensitive to the anticancer activity. chalcogen.ro

The 2-aminobenzothiazole core itself can act as a bioisostere for other biologically relevant structures like aniline (B41778) and 2-aminothiazole, allowing it to mimic the interactions of these groups with biological targets. nih.gov

Modifications and Derivatization Strategies at the Benzothiazole Nucleus

The versatility of the benzothiazole nucleus allows for extensive modifications at various positions, leading to the generation of large libraries of compounds with diverse biological activities. These modifications can be broadly categorized into N-functionalization of the amino group, substitutions on the benzene (B151609) ring moiety, and fusion with other heterocyclic systems.

The 2-amino group of 7-chloro-2-aminobenzothiazole is a prime target for chemical modification to explore and optimize biological activity. N-functionalization involves the introduction of various substituents onto the nitrogen atom of the amino group.

One common strategy is the formation of Schiff bases (imines) through the condensation of the 2-amino group with various aldehydes and ketones. These Schiff bases can then serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activity. For example, the synthesis of 7-chloro-6-fluoro-2-arylidenylaminobenzothiazoles resulted in compounds with anti-inflammatory and analgesic properties. rjptonline.org

Acylation of the 2-amino group is another widely used technique. This involves reacting the aminobenzothiazole with acylating agents like acid chlorides or anhydrides to form amides. These amide derivatives have shown a range of biological activities. For instance, a series of substituted N-bromoamido-2-aminobenzothiazoles were synthesized and evaluated for their antimicrobial activity. nih.gov

Furthermore, the 2-amino group can be alkylated or arylated to introduce different lipophilic or aromatic groups, which can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Studies have shown that the introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -F) at different positions (4, 5, or 6) can modulate the biological profile of 2-aminobenzothiazole derivatives. For example, in a series of anticancer 2-aminobenzothiazole derivatives, the introduction of a 5,6-diMe or 6-EtO group was found to be conducive to improving cytotoxic activity. nih.gov In another study, the presence of a methoxy (B1213986) group at the 6-position of the benzothiazole ring in a series of anti-inflammatory compounds showed better activity. sphinxsai.com

The combination of substituents can also lead to synergistic effects. For instance, compounds with a 7-chloro-6-fluoro substitution pattern have been investigated for their biological potential. rjptonline.org The interplay between the electronic effects of these halogens can fine-tune the activity of the molecule.

A powerful strategy to generate novel and potent bioactive molecules is the fusion of the benzothiazole ring system with other heterocyclic rings. This approach can lead to rigid, polycyclic structures with unique three-dimensional shapes that can interact with biological targets with high affinity and specificity.

The 2-amino group of 2-aminobenzothiazole is an excellent handle for constructing fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[2,1-b]benzothiazoles, pyrimido[2,1-b]benzothiazoles, and triazolo[3,4-b]benzothiazoles. nih.gov

A study by Prasad et al. reported the synthesis of 9-chloro-3-cyano-8-fluoro-2-methylthio-4-oxo-4H-pyrimido[2,1-b] pharmacyjournal.inijpcbs.combenzothiazole and its derivatives, which were screened for in-vitro anticancer activity. rjptonline.org Another example is the synthesis of fused iminopyrimidobenzothiazole derivatives which showed good antibacterial and antifungal activities. ijpcbs.com The fusion of a pyrimidine ring to the benzothiazole core in this manner creates a new chemical entity with a distinct pharmacological profile.

These fused systems often exhibit enhanced biological activities compared to their non-fused counterparts, which can be attributed to their increased structural rigidity, altered electronic properties, and the introduction of new pharmacophoric elements.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools in modern drug discovery and for elucidating the SAR of compounds like this compound derivatives. These in silico methods provide valuable insights into how these molecules interact with their biological targets at a molecular level, guiding the design of more potent and selective inhibitors.

Molecular docking studies are used to predict the binding mode and affinity of a ligand within the active site of a target protein. biointerfaceresearch.com For example, in a study of substituted N-bromoamido-2-aminobenzothiazoles, molecular docking was used to investigate the binding affinity of the derivatives towards the target enzyme Cytochrome P450 14 alpha-sterol demethylase (CYP51). nih.gov The results of these docking studies can help to explain the observed biological activities and guide the selection of substituents that are likely to improve binding.

In another study, docking was performed on novel 2-aminobenzothiazole derivatives with the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme to assess potential interactions. acs.orgnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein, which are crucial for binding.

Beyond molecular docking, other computational methods like the calculation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also employed. These predictions help in the early-stage assessment of the drug-likeness of the designed molecules. nih.gov Molecular dynamics (MD) simulations can further provide a dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding mode over time. biointerfaceresearch.com

By integrating computational approaches with experimental synthesis and biological evaluation, researchers can accelerate the process of lead optimization and gain a deeper understanding of the complex structure-activity relationships governing the biological effects of this compound derivatives.

Biological Activities and Mechanisms of Action of 7 Chloro 2 Aminobenzothiazole and Its Derivatives

Antimicrobial Activities

Derivatives of 2-aminobenzothiazole (B30445) are recognized for their broad-spectrum antimicrobial capabilities. researchgate.nettandfonline.com The presence and position of substituents on the benzothiazole (B30560) ring, such as a chloro group, are crucial for determining the potency and spectrum of their antibacterial activity. rsc.org

The antibacterial potential of benzothiazole derivatives has been extensively studied against a variety of bacterial pathogens. nih.gov These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Several studies have highlighted the efficacy of chloro-substituted benzothiazole derivatives against Gram-positive bacteria, including the resilient Staphylococcus aureus. For instance, certain novel 2-aminobenzothiazole derivatives have been shown to be more potent than the standard ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study reported that pyrazolo-1,2-benzothiazine acetamide (B32628) derivatives, specifically compounds 7b and 7h, exhibited potent antibiotic activity against susceptible, methicillin-resistant, and multidrug-resistant strains of S. aureus, with MIC₉₀ values of 16 µg/mL and 8.0 µg/mL, respectively. beilstein-journals.org The structure-activity relationship (SAR) analysis in this study indicated that halogenation on the benzene (B151609) ring of the acetamide group, particularly a bromine substituent at the para-position, enhanced the antibiotic potential against S. aureus. beilstein-journals.org Another study synthesized benzothiazole-thiophene derivatives and found that a compound with a chloro group at the 5th position of the benzothiazole moiety showed equipotent inhibition against S. aureus when compared to ciprofloxacin. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 7h (a pyrazolo-1,2-benzothiazine acetamide) | S. aureus (susceptible, MRSA, MDRSA) | 8.0 (MIC₉₀) | beilstein-journals.org |

| Compound 7b (a pyrazolo-1,2-benzothiazine acetamide) | S. aureus (susceptible, MRSA, MDRSA) | 16 (MIC₉₀) | beilstein-journals.org |

| Compound 4b (a novel 2-aminobenzothiazole derivative) | MRSA | More potent than ciprofloxacin | nih.gov |

| Compound 159 (benzothiazole-thiophene derivative with 5-chloro group) | S. aureus | 6.25 ± 0.27 | nih.gov |

The efficacy of 7-chloro-2-aminobenzothiazole derivatives extends to Gram-negative bacteria. Research on thiazolyl aminobenzothiazole derivatives revealed that compounds with a chloro group substitution in the phenyl ring demonstrated greater antibacterial activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. tandfonline.com Specifically, compound 18 from this series exhibited remarkable activity against both E. coli and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 6−8 µg/mL. tandfonline.com Another study synthesized a series of thiazolidin-4-one derivatives of benzothiazole, finding several compounds to be highly active against P. aeruginosa and E. coli, with MIC values ranging from 0.09–0.18 mg/ml, comparable to standard drugs. nih.gov Furthermore, some carbamoyl (B1232498) chloride derivatives of 2-aminobenzothiazole have shown moderate activity against E. coli at a concentration of 250 µg/mL. researchgate.net

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Compound 18 (thiazolyl aminobenzothiazole derivative) | E. coli | 6-8 µg/mL | tandfonline.com |

| Compound 18 (thiazolyl aminobenzothiazole derivative) | P. aeruginosa | 6-8 µg/mL | tandfonline.com |

| Compounds 8a-d (thiazolidin-4-one derivatives) | P. aeruginosa & E. coli | 0.09–0.18 mg/ml | nih.gov |

| Compound 66c (sulfonamide derivative with 4-nitro group) | P. aeruginosa & E. coli | 3.1–6.2 μg/ml | nih.gov |

| Compound 41c | E. coli | 3.1 μg/ml | nih.gov |

| Compound 41c | P. aeruginosa | 6.2 μg/ml | nih.gov |

The antibacterial effects of benzothiazole derivatives are attributed to several mechanisms of action. A primary mode of action is the inhibition of essential bacterial enzymes. Studies have shown that these compounds can act as dual inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. nih.gov Certain derivatives inhibited these enzymes at low micromolar concentrations. nih.gov Another identified mechanism is the inhibition of uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall. nih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the MurB enzyme. nih.gov Additionally, some benzothiazole-based compounds have been designed to target the catalytic (CA) domain of histidine kinases in two-component systems, which regulate virulence in pathogens like Pseudomonas aeruginosa. nih.gov

Benzothiazole derivatives have demonstrated significant potential as antifungal agents. nih.govhumanjournals.com A study focused on novel C-6 methyl-substituted benzothiazole derivatives, which were synthesized by replacing the chlorine at the 7th position, showed potent antifungal activity against Candida albicans. scitechjournals.com Compounds D-02 and D-08 from this series were particularly effective. scitechjournals.com Another series of 6-fluoro-4(or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles also displayed antifungal activity against C. albicans strains, with some derivatives showing higher activity than previously described compounds. researchgate.net The antifungal activity of 2-aminobenzothiazole derivatives is not limited to Candida species. Studies have also reported efficacy against Aspergillus niger. rdd.edu.iqresearchgate.net For example, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were tested against A. niger, and some showed a good measurable activity compared to the standard drug fluconazole. rdd.edu.iq Similarly, certain 2-(6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl) acetamides exhibited antifungal activity equal to the standard drug against Aspergillus flavus. saspublishers.com

| Compound Series | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| C-6 methyl, 7-chloro substituted derivatives (D-02, D-08) | Candida albicans | Potent activity at 50 & 100 μg/mL | scitechjournals.com |

| 6-Fluoro-4(or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles | Candida albicans | Some derivatives showed higher activity than reference compounds | researchgate.net |

| 2-Amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Good measurable activity compared to fluconazole | rdd.edu.iq |

| Thiazolyl aminobenzothiazole derivatives (Compound 20) | C. albicans & A. niger | Excellent activity (MIC of 6-8 µg/mL) | tandfonline.com |

| 6-Substituted 2-aminobenzothiazole derivatives (1n, 1o) | C. albicans, C. parapsilosis, C. tropicalis | MIC values of 4-8 μg/mL | nih.gov |

The therapeutic potential of benzothiazole derivatives extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Research has shown that a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect with an EC₅₀ value of less than 7 μg/ml against the wild-type HIV-1 strain. nih.gov The structure-activity relationship for antiviral activity suggests that substitutions at various positions of the benzothiazole ring are crucial. mdpi.com For instance, the second position is active for attaching substituents, and the fourth position is also important for deriving antiviral moieties in 2-aminobenzothiazoles. mdpi.com While much of the research is still in early stages, these findings underscore the potential of chloro-substituted benzothiazoles as a scaffold for the development of new antiviral agents. nih.govresearchgate.net

Antibacterial Efficacy

Anticancer / Antiproliferative Activities

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. nih.govresearchgate.net Research has focused on modifying this core structure to enhance potency and selectivity against various cancer types. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial cellular signaling pathways, induction of programmed cell death, and arrest of the cell cycle. nih.govresearchgate.net

Activity against Specific Cancer Cell Lines

Derivatives of 2-aminobenzothiazole have shown a broad spectrum of antiproliferative activity against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

For instance, a series of 2-aminobenzothiazole derivatives incorporating a chromone (B188151) moiety was synthesized and tested for its cytotoxic effects. One of the most active compounds in this series demonstrated potent growth inhibition against HL-60 leukemia cells with an IC50 value of 0.25 μM. nih.gov In another study, a 2-aminobenzothiazole derivative, referred to as compound 13, was identified as a potent antiproliferative agent against HCT116 colon carcinoma, A549 lung cancer, and A375 melanoma cells, with IC50 values of 6.43, 9.62, and 8.07 μM, respectively. nih.gov

Furthermore, hybrid molecules combining the 2-aminobenzothiazole scaffold with other pharmacologically active moieties have been developed. A 2-aminobenzothiazole-thiazolidinedione (TZD) hybrid, designated as compound 20, exhibited strong inhibitory activity against HepG2 liver cancer, HCT-116 colon cancer, and MCF-7 breast cancer cell lines, with IC50 values of 9.99, 7.44, and 8.27 μM, respectively. nih.gov Another study synthesized optically active thiourea (B124793) and their 2-aminobenzothiazole derivatives, which were evaluated against Ehrlich Ascites Carcinoma (EAC), MCF-7, and HeLa (cervical cancer) cells. The most effective compounds showed IC50 values ranging from 10-24 μM in EAC cells and 15-30 μM in MCF-7 cells. nih.gov

The table below summarizes the antiproliferative activities of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Chromone-containing derivative (Compound 45) | HL-60 | Leukemia | 0.25 | nih.gov |

| Compound 13 | HCT116 | Colon | 6.43 | nih.gov |

| Compound 13 | A549 | Lung | 9.62 | nih.gov |

| Compound 13 | A375 | Melanoma | 8.07 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2 | Liver | 9.99 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HCT-116 | Colon | 7.44 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | MCF-7 | Breast | 8.27 | nih.gov |

| Thiourea derivative (IVe) | EAC | Mouse Carcinoma | 10-24 | nih.gov |

| Thiourea derivative (IVe) | MCF-7 | Breast | 15-30 | nih.gov |

| Thiourea derivative (IVe) | HeLa | Cervix | 33-48 | nih.gov |

| Naphthalimide derivative (Compound 67) | HT-29 | Colon | 3.47 | nih.gov |

| Naphthalimide derivative (Compound 67) | A549 | Lung | 3.89 | nih.gov |

| Naphthalimide derivative (Compound 67) | MCF-7 | Breast | 5.08 | nih.gov |

Inhibition of Key Enzymes and Molecular Pathways

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and disrupt molecular pathways that are critical for cancer cell proliferation and survival. tandfonline.com

Kinase Inhibition: A significant number of derivatives have been developed as kinase inhibitors.

PI3Kγ: Some 2-aminobenzothiazole compounds have been investigated for their ability to inhibit the PI3Kγ enzyme. nih.gov For example, compounds designated OMS1 and OMS2 showed inhibition rates of 47% and 48%, respectively, at a 100 μM concentration. Another derivative, OMS14, demonstrated 65% inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α), a component of the PI3K pathway. nih.govresearchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis. Certain 2-aminobenzothiazole-thiazolidinedione hybrids potently inhibited VEGFR-2 kinase with IC50 values as low as 0.15 and 0.19 μM. nih.gov A separate series of 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione also produced a potent VEGFR-2 inhibitor with an IC50 of 91 nM. tandfonline.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Derivatives incorporating an aminopyridine motif into the 2-aminobenzothiazole scaffold have been identified as potent CDK2 inhibitors, with IC50 values of 37.8 nM and 21.7 nM for two such analogues. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target. One derivative, compound 13, was found to effectively block the enzymatic activity of EGFR with an IC50 of 2.80 μM. nih.gov

Other Kinases: Derivatives have also been reported to inhibit other kinases such as Casein Kinase 2 (CK2), with one compound showing an IC50 of 0.08 μM. nih.gov

Other Molecular Targets:

Topoisomerases: DNA topoisomerases are enzymes essential for DNA replication and transcription, making them valuable targets for anticancer drugs. nih.gov

Thymidylate Kinases: Benzothiazole-based derivatives have also emerged as effective inhibitors of thymidylate kinases. tandfonline.com

The table below provides a summary of the enzymatic inhibition by various 2-aminobenzothiazole derivatives.

| Enzyme/Pathway | Derivative Type | IC50/Inhibition | Reference |

|---|---|---|---|

| PI3Kγ | OMS1 / OMS2 | 47% / 48% at 100 μM | nih.govresearchgate.net |

| PIK3CD/PIK3R1 | OMS14 | 65% inhibition | nih.govresearchgate.net |

| VEGFR-2 | 2-aminobenzothiazole-TZD hybrid (Compound 20) | 0.15 μM | nih.gov |

| VEGFR-2 | 2-aminobenzothiazole-thiazolidinedione hybrid (4a) | 91 nM | tandfonline.com |

| CDK2 | Aminopyridine-containing derivative (Compound 38) | 21.7 nM | nih.gov |

| EGFR | Compound 13 | 2.80 μM | nih.gov |

| CK2 | Chromone-containing derivative (Compound 45) | 0.08 μM | nih.gov |

Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

One potent PI3Kα inhibitor from the 2-aminobenzothiazole class was shown to trigger apoptosis in a dose-dependent manner by reducing the levels of anti-apoptotic proteins like BCL-XL and MCL-1. nih.gov A novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was demonstrated to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This intrinsic pathway is critically regulated by the Bcl-2 family of proteins. nih.gov

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.

G2/M Arrest: One derivative was found to induce G2/M cell cycle arrest in several leukemic and breast cancer cell lines. This arrest was associated with an increase in reactive oxygen species (ROS) levels, DNA double-strand breaks, and upregulation of CyclinB1 protein expression. nih.gov

G0/G1 Arrest: A CK2 inhibitor based on the 2-aminobenzothiazole scaffold was found to inhibit the proliferation of HL-60 cells by inducing both apoptosis and G0/G1 cell cycle arrest. nih.gov

S and G1/S Phase Arrest: In MCF-7 breast cancer cells, certain 2-aminobenzothiazole hybrids were shown to inhibit the cell population in the S phase, while another derivative inhibited the population in the G1/S phase. tandfonline.com

These findings indicate that 2-aminobenzothiazole derivatives can effectively disrupt the normal cell cycle progression in cancer cells, leading to a halt in proliferation and eventual cell death. nih.govtandfonline.com

Structure-Activity Relationships in Anticancer Efficacy

The anticancer potency of 2-aminobenzothiazole derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the benzothiazole ring and the 2-amino group. Structure-activity relationship (SAR) studies are crucial for optimizing the design of these compounds.

For a series of 2-aminobenzothiazole-thiazolidinedione hybrids, SAR analysis revealed that introducing a substituent on the phenyl ring significantly enhanced cytotoxic activity. nih.gov Conversely, moving the substituent from the C4 position to the C2 position resulted in a marked decrease in activity. nih.gov In another series of EGFR inhibitors, substituting the C6 position of the 2-aminobenzothiazole scaffold with a nitro or ethoxyl group led to decreased inhibitory activity. nih.gov

The presence of specific chemical groups has been linked to enhanced efficacy. For example, the potent antitumor activity of one indole-based hydrazine (B178648) carboxamide derivative was attributed to the presence of an electron-withdrawing group at the 4-position of the benzyl (B1604629) ring. nih.gov Similarly, the high activity of a dichlorophenyl-containing chlorobenzothiazole was linked to the presence of three chlorine atoms in the molecule. nih.govtandfonline.com These SAR insights are invaluable for the rational design of new, more potent 2-aminobenzothiazole-based anticancer agents.

Anti-Inflammatory and Analgesic Activities

Beyond their anticancer properties, derivatives of 2-aminobenzothiazole are also recognized for their anti-inflammatory and analgesic activities. researchgate.netresearchgate.net Inflammation is a complex biological response implicated in various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.govnih.gov

In Vivo Anti-Inflammatory Models

The anti-inflammatory potential of 2-aminobenzothiazole derivatives has been evaluated using standard in vivo models, most notably the carrageenan-induced rat paw edema assay. This model assesses a compound's ability to reduce acute inflammation.

In one study, a series of novel 2-aminobenzothiazole derivatives were synthesized and tested for their anti-inflammatory activity. researchgate.net Several of the synthesized compounds showed significant anti-inflammatory effects when compared to the standard drug, diclofenac. researchgate.net Another study reported on a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. Two compounds from this series, 17c and 17i, demonstrated potent inhibition of carrageenan-induced rat paw edema, with percentage reductions in swelling that were higher than the standard drug indomethacin (B1671933) at 1, 2, and 3 hours post-treatment. nih.gov For example, compound 17c showed 72%, 76%, and 80% inhibition at these time points, respectively. nih.gov

It has been noted that substituting the 2-aminobenzothiazole core at the 4 or 5 positions with electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or methoxy (B1213986) (OCH₃), can increase anti-inflammatory activity. researchgate.net The mechanism of action for this anti-inflammatory effect is often attributed to the inhibition of COX enzymes, which are involved in the synthesis of prostaglandins. nih.govresearchgate.net

Analgesic Assays (e.g., Hot Plate Device)

Derivatives of 2-aminobenzothiazole have been investigated for their potential analgesic properties, with studies often employing methods like the Eddy's hot plate test to evaluate their efficacy. preprints.org In this method, the latency period for an animal to react to a heat stimulus is measured, with a longer latency indicating an analgesic effect.

Research into a series of newly synthesized benzo[d]thiazol-2-amine derivatives identified specific compounds with significant analgesic action. preprints.orgresearchgate.net For instance, derivative G11 was reported to exhibit the highest analgesic effect among the tested compounds. preprints.orgresearchgate.net Another study focused on a series of N-(1,3-Benzothiazol-2-yl) acetamide derivatives and found that compounds 17c and 17i, in particular, demonstrated notable analgesic activity, which was comparable to the standard drug celecoxib. nih.gov The mechanism for some of these compounds is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation and pain pathways. researchgate.net

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| G11 | Hot Plate Method | Exhibited the highest analgesic action among the tested series. | preprints.orgresearchgate.net |

| 17c | Analgesic Activity Experiment | ED50 (µM/kg) of 96 (0.5h), 102 (1h), and 89 (2h). | nih.gov |

| 17i | Analgesic Activity Experiment | ED50 (µM/kg) of 84 (0.5h), 72 (1h), and 69 (2h). | nih.gov |

Anthelmintic Activity

The anthelmintic potential of this compound and its related structures has been a subject of scientific inquiry. tandfonline.com Various derivatives have been synthesized and evaluated for their ability to combat helminth infections, which remain a significant global health issue. tandfonline.com

In one study, substituted benzothiazole derivatives were tested against the Indian adult earthworm, Pheretima posthuma. ejpmr.com The findings revealed that compounds featuring electron-withdrawing groups, such as nitro and bromo, at the 6th position of the benzothiazole core, combined with chloro or fluoro substitutions on an attached aromatic amine, displayed superior anthelmintic activity. ejpmr.com Another research effort synthesized a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles and screened them for activity against the earthworm species Pheretima corethruses. tandfonline.com Among the sixteen new compounds, compound 22 was identified as having the most significant anthelmintic effect. tandfonline.com

| Compound/Derivative Class | Test Organism | Key Finding | Reference |

|---|---|---|---|

| 6-nitro/bromo and 3-chloro/fluoro substituted derivatives | Pheretima posthuma | Exhibited higher anthelmintic activity compared to other synthesized compounds. | ejpmr.com |

| Compound 22 (a thiazolyl aminobenzothiazole) | Pheretima corethruses | Displayed the most significant anthelmintic activity in the series. | tandfonline.com |

Antitubercular Activity

The benzothiazole scaffold is recognized for its potential in developing new antitubercular agents. nih.gov A number of studies have explored derivatives of 2-aminobenzothiazole for their efficacy against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

One study focused on pyrimidine-tethered benzothiazole derivatives and identified several compounds with high activity against a drug-sensitive strain of M. tuberculosis (ATCC 25177). nih.gov Specifically, compounds 5c, 5b, 12, and 15 showed very low Minimum Inhibitory Concentration (MIC) values, indicating high potency. nih.gov Many of these compounds also retained good activity against MDR and XDR strains. nih.gov Another line of research identified an amino-benzothiazole scaffold that demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov Within this series, compound 29 was noted for its effectiveness, achieving a 3-log kill at a concentration of 27.5 μM against replicating bacteria. nih.gov

| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5c | ATCC 25177 (Drug-Sensitive) | 0.24 | nih.gov |

| 5b | ATCC 25177 (Drug-Sensitive) | 0.49 | nih.gov |

| 12 | ATCC 25177 (Drug-Sensitive) | 0.98 | nih.gov |

| 15 | ATCC 25177 (Drug-Sensitive) | 0.98 | nih.gov |

| Various Derivatives | ATCC 35822 (MDR) | 0.98 - 62.5 | nih.gov |

| Various Derivatives | RCMB 2674 (XDR) | 3.9 - 62.5 | nih.gov |

Antidiabetic Activity (e.g., Alpha-Glucosidase Inhibition)

The 2-aminobenzothiazole structure has emerged as a promising scaffold in the search for novel antidiabetic agents. nih.gov One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like alpha-glucosidase, which helps to control postprandial hyperglycemia. nih.govlongdom.org

Research has shown that certain benzothiazole derivatives can effectively inhibit α-glucosidase. researchgate.net For instance, a study evaluating a series of compounds found that at a concentration of 1000 µg/ml, derivatives QZ2, QZ8, and QZ9 inhibited α-glucosidase by 59.96%, 53.50%, and 81.51%, respectively. researchgate.net Beyond enzyme inhibition, other mechanisms are also being explored. A multidisciplinary evaluation of various benzothiazole derivatives investigated their interaction with targets like aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ), both of which are relevant to diabetes and its complications. nih.gov In this study, compound 8d was highlighted for its optimal affinity and was found to inhibit ALR2 at concentrations below 10 µM. nih.gov Subsequent in vivo studies showed that compound 8d produced sustained antihyperglycemic effects and reduced insulin (B600854) resistance. nih.gov

| Compound | Target/Assay | Activity/Finding | Reference |

|---|---|---|---|

| QZ9 | Alpha-Glucosidase Inhibition | 81.51% inhibition at 1000 µg/ml. | researchgate.net |

| QZ2 | Alpha-Glucosidase Inhibition | 59.96% inhibition at 1000 µg/ml. | researchgate.net |

| QZ8 | Alpha-Glucosidase Inhibition | 53.50% inhibition at 1000 µg/ml. | researchgate.net |

| 8d | Aldose Reductase (ALR2) | Inhibited ALR2 at concentrations < 10 µM. | nih.gov |

| 8d | In vivo (diabetic rat model) | Produced sustained antihyperglycemic effects and reduced insulin resistance. | nih.gov |

Other Reported Biological Activities

The versatile 2-aminobenzothiazole scaffold has been explored for a wide range of other pharmacological activities. nih.govcore.ac.uknih.gov

Anticonvulsant: Several studies have reported the anticonvulsant properties of benzothiazole derivatives. nih.govnih.gov Riluzole, a marketed drug containing a benzothiazole moiety, has an anticonvulsant activity spectrum similar to phenytoin. nih.gov In one study, a series of benzothiazole-coupled sulfonamides were synthesized and evaluated, with compound 9 emerging as the most potent agent in the maximal electroshock (MES) model. nih.gov Another investigation of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives identified compounds 5i and 5j as showing anticonvulsant protection in the MES test. nih.gov

Antileishmanial: Benzothiazole derivatives have been synthesized and screened for their in vitro activity against Leishmania. researchgate.net A study of 22 different derivatives found that compounds 2 (IC50 = 18.32 µM), 5 (IC50 = 19.72 µM), and 3 (IC50 = 21.87 µM) were the most active in the series. researchgate.net The structure-activity relationship suggested that the type and position of substituent groups on an attached phenyl ring were crucial for the observed activity. researchgate.net

Antioxidant: The benzothiazole nucleus is a component of structures known to have antioxidant effects. nih.gov Research has been conducted on derivatives as potential multifunctional antioxidant agents, particularly for applications related to skin damage. nih.gov

Antimalarial: The antimalarial potential of benzothiazole analogs is well-documented, with a systematic review identifying 232 substances with potent activity against various malaria parasite strains. nih.gov The mechanism of action can vary, including the inhibition of Plasmodium falciparum enzymes. nih.gov One study on benzothiazole hydrazones found that compound 5f acted as an iron chelator, interacted with free heme, and inhibited heme polymerization, all of which are crucial processes for the parasite. researchgate.net This compound showed activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum. researchgate.net

Antihistaminic and Antiasthmatic: The 2-aminobenzothiazole class of heterocycles and related quinoline (B57606) structures have been noted for possessing antihistamine and antiasthmatic properties, among a wide spectrum of other biological activities. tandfonline.comnih.govnih.gov

Preclinical Profile of this compound: A Compound with Underexplored Therapeutic Potential

The heterocyclic compound this compound has emerged as a molecule of interest within the broader class of 2-aminobenzothiazole derivatives, which are recognized for their diverse pharmacological activities. While the parent scaffold has been extensively studied, specific preclinical data for the 7-chloro substituted variant remains limited in publicly accessible scientific literature. This article focuses solely on the available preclinical findings for this compound, adhering to a strict outline of its therapeutic potential.

Preclinical Studies and Therapeutic Potential

Preclinical investigations are fundamental in elucidating the therapeutic promise of a novel chemical entity. For 7-Chloro-2-aminobenzothiazole, the available data primarily points towards its potential as a kinase inhibitor, though comprehensive studies across various preclinical parameters are not widely reported.

Detailed in vitro efficacy studies quantifying the potency of this compound through metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against a wide array of cancer cell lines or microbial strains are not extensively documented.

However, research into a series of 2-aminobenzothiazole (B30445) derivatives as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase has provided some insight into the role of halogen substitutions on this scaffold. A study highlighted that the presence of a chlorine atom at the C7 position of the 2-aminobenzothiazole core was tolerated in terms of potency for CSF1R inhibition. nih.gov While this suggests potential activity, the study did not provide specific IC50 values for this compound itself, and it was noted that this substitution impaired the selectivity for CSF1R. nih.gov

Table 1: In Vitro Efficacy of this compound Derivatives

| Target | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| CSF1R Kinase | Not Specified | Data not available | nih.gov |

| Various Cancer Cell Lines | Not Specified | Data not available | |

| Microbial Strains | Not Specified | Data not available |

Comprehensive in vivo efficacy studies investigating the antitumor or antimicrobial effects of this compound in animal models have not been reported in the reviewed scientific literature. Such studies are crucial for determining the therapeutic potential of a compound in a living organism and for establishing a preliminary understanding of its pharmacokinetic and pharmacodynamic properties.

There is a lack of specific data on the safety profile and cytotoxicity of this compound in normal, non-cancerous cell lines. This information is critical for assessing the therapeutic index of a potential drug candidate, which is a measure of its safety and selectivity for cancer cells over healthy cells. While some studies on other 2-aminobenzothiazole derivatives have included cytotoxicity data on normal cell lines, this specific information for the 7-chloro analog is not available. nih.gov

Table 2: Cytotoxicity of this compound in Normal Cell Lines

| Normal Cell Line | Cytotoxicity (e.g., CC50 in µM) | Reference |

|---|---|---|

| Not Specified | Data not available |

A detailed pharmacological profile, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties, for this compound is not available in the public domain. Understanding the ADME profile is essential for predicting a drug's behavior in the body and for optimizing its therapeutic efficacy. In silico and experimental studies on other halogenated benzothiazole (B30560) derivatives may offer some predictive insights, but specific data for the 7-chloro variant is needed for an accurate assessment.

Due to the limited preclinical development of this compound, there is no specific information regarding formulation strategies to enhance its therapeutic delivery. Benzothiazole derivatives, in general, can exhibit poor aqueous solubility, which can limit their bioavailability. semanticscholar.orgwuxiapptec.comnih.goveuropeanreview.orgjnu.ac.bdmdpi.com Common formulation strategies for poorly soluble compounds include particle size reduction, the use of co-solvents, complexation with cyclodextrins, and the development of lipid-based formulations or solid dispersions. semanticscholar.orgwuxiapptec.comnih.goveuropeanreview.orgjnu.ac.bdmdpi.com However, the applicability of these strategies to this compound has not been investigated.

Advanced Research Techniques and Methodologies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 7-Chloro-2-aminobenzothiazole or its derivatives, and a biological macromolecule (receptor), typically a protein or enzyme. wjarr.com These methods provide insights into the binding affinity, orientation, and key molecular interactions, guiding the rational design of more potent compounds.

Researchers have extensively used docking studies to explore the potential targets of the 2-aminobenzothiazole (B30445) scaffold. For instance, derivatives have been docked into the adenosine (B11128) triphosphate (ATP) binding domain of various kinases, which are critical regulators of cell signaling and are often implicated in diseases like cancer. nih.gov In one study, novel 2-aminobenzothiazole derivatives were docked into the ATP binding site of the PI3Kγ enzyme (PDB code: 7JWE) to assess their potential as anticancer agents. nih.gov Similarly, docking simulations have been employed to evaluate 2-aminobenzothiazole derivatives as inhibitors of the p56lck enzyme, a tyrosine kinase involved in T-cell activation, and as potential modulators of peroxisome proliferator-activated receptor gamma (PPAR-γ), a target for antidiabetic drugs. biointerfaceresearch.commdpi.commdpi.com

A key finding from these simulations is the importance of the 2-amino group, which often forms crucial hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov For example, docking of 2-aminobenzothiazole inhibitors into the histidine kinase HK853 revealed that the 2-amino group interacts directly with a highly conserved aspartate residue, an interaction deemed essential for inhibitory activity. nih.gov The simulations also highlight how substitutions on the benzothiazole (B30560) ring, such as the chloro group at the 7-position, can influence binding by occupying specific pockets within the receptor site, thereby affecting potency and selectivity. nih.gov

| Derivative Class | Target Protein | Key Findings from Docking |

| 2-Aminobenzothiazole Hybrids | PI3Kγ | Potential interactions within the ATP binding domain. nih.gov |

| Riluzole-like compounds | Histidine Kinase (HK853) | The 2-amino group forms hydrogen bonds with Asp411; π-π stacking with Tyr384. nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Information on binding patterns at the hinge region and allosteric sites. biointerfaceresearch.com |

| Guanidine Derivatives | PPARγ | High affinity with binding energies (ΔG) as low as -8.4 kcal/mol. mdpi.com |

| Amino Acid Conjugates | Aldose Reductase (ALR2) | Predicted binding energies (ΔG) down to -8.39 kcal/mol. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide synthetic efforts.

For benzothiazole derivatives, QSAR studies have been successfully applied to understand their antiproliferative and antimalarial activities. researchgate.netnih.gov In a study on antimalarial benzothiazole derivatives, a QSAR model was developed using electronic descriptors such as atomic net charges, the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and polarizability. researchgate.net The resulting equation demonstrated a strong correlation between these electronic properties and the antimalarial activity (IC50), indicating that modulating the electronic features of the scaffold can significantly impact efficacy. researchgate.net

| Activity Studied | Key Descriptors Identified | Statistical Parameters of Model |

| Antimalarial | Atomic Net Charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α) | n=13, r=0.994, r²=0.987 researchgate.net |

| Antiproliferative | Molecular Polarizability, Pharmacophore Distribution | Confirmed by principal components (PC) analysis. acs.org |

Target Identification and Validation Studies

While computational methods can predict potential targets, experimental studies are essential to identify and validate the biological molecules that this compound and its analogs interact with to exert their effects. Target identification often begins with screening compounds against panels of known biological targets, such as kinases or other enzymes.

Research on the 2-aminobenzothiazole scaffold has led to the identification of several promising targets in cancer therapy. For example, derivatives of this class have been identified as potent inhibitors of colony-stimulating factor 1 receptor (CSF1R), a kinase involved in tumor progression. nih.gov One specific 2-aminobenzothiazole compound demonstrated high potency against CSF1R with an IC50 value of 1.4 nM and showed significant tumor growth reduction in a xenograft model. nih.gov Other identified targets include vascular endothelial growth factor receptor 2 (VEGFR-2) and PI3Kα, with some derivatives showing inhibitory concentrations in the nanomolar range. nih.gov

Validation studies confirm that the interaction with the identified target is responsible for the observed biological effect. This can involve techniques such as cell-based assays to measure the inhibition of downstream signaling pathways. For instance, after identifying PI3Kα as a target, further studies showed that a potent 2-aminobenzothiazole inhibitor induced cell cycle arrest and apoptosis in cancer cells, confirming that its anticancer effects were mediated through the inhibition of this kinase. nih.gov Similarly, the identification of the 2-aminobenzothiazole core as an inhibitor of histidine kinases in Pseudomonas aeruginosa was followed by studies showing that these compounds reduced virulence phenotypes regulated by these kinases, thereby validating them as anti-virulence targets. nih.gov

Proteomics and Metabolomics in Understanding Biological Effects

Proteomics and metabolomics are large-scale "omics" technologies that provide a global profile of proteins and metabolites, respectively, within a biological system. These techniques can be used to understand the broader biological effects of a compound like this compound, uncover its mechanism of action, and identify potential biomarkers of its activity.

While specific proteomics or metabolomics studies focused solely on this compound are not extensively detailed in the available literature, these approaches are generally applied to drug discovery for this class of compounds. For example, a proteomics study on cells treated with a 2-aminobenzothiazole derivative could identify changes in the expression levels of various proteins. This could reveal that the compound, in addition to hitting its primary target, also affects other pathways, providing a more comprehensive understanding of its cellular impact. For instance, treatment of tumors with a CSF1R inhibitor from this class was shown to decrease the levels of macrophage-related proteins, confirming its mechanism in the tumor microenvironment. nih.gov

Metabolomics can complement this by analyzing changes in cellular metabolites. If a 2-aminobenzothiazole derivative inhibits a key enzyme in a metabolic pathway, metabolomics analysis would reveal a buildup of the substrate and a depletion of the product of that enzyme. The Metabolomics Workbench serves as a large repository for such data, facilitating broader analysis and comparison across different studies. metabolomicsworkbench.org These unbiased, system-wide approaches are invaluable for identifying off-target effects and understanding the complex biological responses to treatment with novel chemical entities.

High-Throughput Screening for Novel this compound Derivatives

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. This approach is instrumental in identifying initial "hit" compounds, like the 2-aminobenzothiazole scaffold, which can then be optimized into more potent "lead" compounds.

The 2-aminobenzothiazole core has been identified as a promising scaffold through HTS campaigns. In one example, a whole-cell screen against Mycobacterium tuberculosis led to the identification of an amino-benzothiazole "seed" molecule with bactericidal activity. nih.gov This initial hit prompted the synthesis and evaluation of numerous analogs to explore the structure-activity relationship (SAR) and identify derivatives with improved potency and lower cytotoxicity. nih.gov

Another HTS campaign, designed to find inhibitors of bacterial histidine kinases (HKs), identified two compounds with a 2-aminobenzothiazole core. nih.gov This discovery led to an expanded library of analogs to develop pan-HK inhibitors as potential anti-virulence agents. The screening process involved evaluating the inhibition of HK activity in a gel-based assay, allowing for the rapid assessment of many derivatives and the identification of key structural features required for activity. nih.gov These HTS efforts are crucial for exploring vast chemical spaces and are often the starting point for the development of novel therapeutic agents based on the this compound framework.

Emerging Applications and Future Outlook

Development of Multi-Targeting Agents

The complexity of diseases like cancer, which involve multiple pathological pathways, has spurred the development of multi-targeting agents that can modulate several protein targets simultaneously. The 2-aminobenzothiazole (B30445) core, from which 7-Chloro-2-aminobenzothiazole is derived, is recognized as a "privileged structure" in drug design, capable of interacting with a wide range of biological targets. nih.govnih.govnih.gov

Derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit various tumor-related proteins, including:

Tyrosine Kinases : Such as EGFR, VEGFR-2, and FAK. nih.gov

Serine/Threonine Kinases : Including Aurora, CDK, and RAF. nih.gov

Other Key Cancer-Related Proteins : Such as PI3K kinase, HSP90, and DNA topoisomerase. nih.govnih.gov